molecular formula C18H32ClNO2 B12292195 Heptyl Deoctyl Fingolimod Hydrochloride

Heptyl Deoctyl Fingolimod Hydrochloride

Cat. No.: B12292195
M. Wt: 329.9 g/mol
InChI Key: ZMHVFZNMKCLXQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl Deoctyl Fingolimod Hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of the heptyl and deoctyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in the quality control process .

Chemical Reactions Analysis

Types of Reactions: Heptyl Deoctyl Fingolimod Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different research applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Comparison with Similar Compounds

Heptyl Deoctyl Fingolimod Hydrochloride is similar to other compounds in the fingolimod family, such as Fingolimod Hydrochloride and its various homologs (e.g., hexyl, heptyl, nonyl, and decyl homologs) . What sets this compound apart is its unique heptyl and deoctyl groups, which may confer distinct biological activities and pharmacokinetic properties . These differences make it a valuable compound for specific research applications where these unique properties are advantageous .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and ability to modulate sphingosine-1-phosphate receptors make it a valuable tool for studying various biological processes and potential therapeutic applications. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance in the field of chemical and biomedical research.

Properties

Molecular Formula

C18H32ClNO2

Molecular Weight

329.9 g/mol

IUPAC Name

2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C18H31NO2.ClH/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21;/h8-11,20-21H,2-7,12-15,19H2,1H3;1H

InChI Key

ZMHVFZNMKCLXQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl

Origin of Product

United States

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